Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester
Description
The substituent comprises a thioether (-S-) linked to an ethynyl (-C≡C-) group and a 2-thienyl (C₄H₃S) moiety. The molecular formula is deduced as C₁₄H₁₀O₂S₂, with a molecular weight of 274.36 g/mol. The compound’s structural uniqueness lies in its combination of a thiophene heterocycle, ethynyl spacer, and thioether linkage, which may influence solubility, reactivity, and biological activity.
Properties
CAS No. |
638199-61-8 |
|---|---|
Molecular Formula |
C14H10O2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
methyl 4-(2-thiophen-2-ylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10O2S2/c1-16-14(15)11-4-6-13(7-5-11)18-10-8-12-3-2-9-17-12/h2-7,9H,1H3 |
InChI Key |
WBQUNRDYTJKTDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC#CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester typically involves the reaction of 4-mercaptobenzoic acid with 2-thienylethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous benzoate esters, focusing on substituent effects, ester groups, and applications inferred from evidence.
Key Comparison Points:
Ester Group Influence :
- Methyl esters (target, ) generally exhibit higher volatility and lower lipophilicity than ethyl esters (), affecting solubility and metabolic stability.
Substituent Complexity and Electronic Effects :
- The target’s thienylethynylthio group introduces conjugation, unlike simpler thioethers () or amides (). This may enhance charge transfer for optoelectronic applications.
- Ethynyl spacers (target) contrast with methylene () or carbonyl () linkages, altering rigidity and electronic delocalization.
The target’s thiophene moiety may interact with biological targets via π-π stacking or sulfur-mediated binding.
Synthetic Routes: Ethynyl-linked substituents (target) likely require Sonogashira coupling, while thioethers () form via nucleophilic substitution. highlights H₂SO₄-catalyzed esterification for methyl esters .
Physical Properties: Bulky substituents (e.g., naphthylaminomethyl in ) reduce solubility compared to smaller groups (methylthio in ). The target’s conjugated system may increase melting points.
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